5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde
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Overview
Description
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with an aldehyde under acidic conditions to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: The primary product is the corresponding carboxylic acid.
Reduction Products: The primary product is the corresponding alcohol.
Scientific Research Applications
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. Molecular docking studies have shown that it can fit into the active sites of certain enzymes, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives
Uniqueness
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to its specific structural features, such as the presence of both a bromophenyl group and an oxadiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
944907-02-2 |
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Molecular Formula |
C9H5BrN2O2 |
Molecular Weight |
253.05 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-5H |
InChI Key |
KFCRBEMGPOWKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C=O)Br |
Origin of Product |
United States |
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